molecular formula C7H5ClN4O2 B13182560 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13182560
M. Wt: 212.59 g/mol
InChI Key: BWECQNUKMSNQFA-UHFFFAOYSA-N
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Description

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorofuran-3-carboxylic acid with guanidine derivatives under acidic or basic conditions to form the triazine ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thione

Uniqueness

4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

4-amino-6-(2-chlorofuran-3-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H5ClN4O2/c8-4-3(1-2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

BWECQNUKMSNQFA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C2=NC(=NC(=O)N2)N)Cl

Origin of Product

United States

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